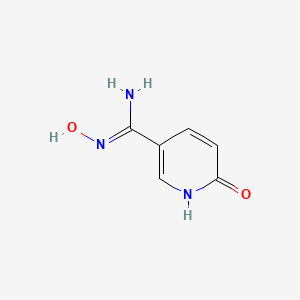

N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine

Description

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide |

InChI |

InChI=1S/C6H7N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h1-3,11H,(H2,7,9)(H,8,10) |

InChI Key |

QAWFRWWKJQBDJH-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=O)NC=C1/C(=N/O)/N |

Canonical SMILES |

C1=CC(=O)NC=C1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine typically involves the reaction of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and effects on biological pathways.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a 6-oxo-1,6-dihydropyridine backbone with several analogs, but its substituents define unique properties:

- N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine : Contains a hydroxy group (N–OH) and a carboxamidine (–C(=NH)–NH₂) moiety .

- 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-10-1): Features a chlorine atom at position 5, a phenyl carboxamide, and a 3-trifluoromethylbenzyl group .

- 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0): Includes three chlorine substituents, enhancing hydrophobicity .

- N,1-dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-40-7): Substituted with two benzyl groups, increasing steric bulk .

Functional Group Impact

- Halogenated Derivatives : Chlorine and trifluoromethyl groups in analogs (e.g., ) improve metabolic stability and lipophilicity but may increase toxicity risks.

- Aryl Substitutions : Benzyl or phenyl groups (e.g., ) extend π-π stacking interactions, which could enhance receptor affinity in drug design.

Physicochemical Properties

Pharmacological and Application Insights

- Its smaller size may favor blood-brain barrier penetration .

- Chlorinated Analogs : Compounds like and are explored as kinase inhibitors or antimicrobial agents, leveraging halogen-induced stability and target affinity .

- Benzyl-Substituted Derivatives : ’s dibenzyl compound could serve as a scaffold for anticancer agents, where bulkier groups enhance selectivity .

Biological Activity

N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current findings on its biological activity, including antimicrobial, antiviral, and other therapeutic potentials.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring with various substituents that may influence its biological activity. The presence of the hydroxyl group and the carboxamidine moiety are crucial for its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of N-hydroxy-6-oxo-1,6-dihydropyridine derivatives. For instance:

- Antibacterial Efficacy : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 25 μg/mL against various strains, including Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 25d | 6.25 | S. aureus, K. pneumoniae |

| 23c | 18 | E. coli |

| 16e | 0.4 | P. aeruginosa |

Antiviral Activity

The antiviral potential of N-hydroxy derivatives has also been explored, particularly regarding HIV. One study reported that certain analogues inhibited HIV reverse transcriptase (RT) and RNase H activity in low micromolar ranges (IC50 = 0.65–18 µM). Notably, compounds with biaryl substitutions showed enhanced inhibitory effects compared to their monoaryl counterparts .

The mechanisms through which this compound exerts its biological effects include:

- Metal Chelation : The compound's ability to chelate metal ions may play a role in its antimicrobial and antiviral activities.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as HIV RT and RNase H, which are essential for viral replication.

- Structure-Activity Relationship (SAR) : Variations in substitution patterns significantly affect biological activity, indicating that careful design can optimize efficacy .

Study on Antimicrobial Activity

In a study focused on synthesizing new pyridine derivatives, several compounds were screened for their antibacterial activity against various bacterial strains. The results indicated that modifications to the dihydropyridine structure could enhance antibacterial potency significantly .

Study on Antiviral Properties

Another research effort utilized molecular docking studies to predict the binding affinities of N-hydroxy derivatives to HIV enzymes. The findings supported the hypothesis that certain structural features facilitate stronger interactions with active sites, leading to improved inhibition profiles .

Q & A

Q. What are the common synthetic routes for N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine?

A typical synthesis involves functionalization of pyridinecarboxylic acid derivatives. For example, 6-chloronicotinic acid can react with hydrazine to form a hydrazine intermediate, which is then protected using di-tert-butyl dicarbonate (BOC) in the presence of triethylamine and dimethylformamide (DMF) . For N-hydroxy derivatives, hydroxylamine or hydroxyl-protecting groups may be introduced during carboxyl activation (e.g., via mixed anhydrides with trifluoroacetic anhydride) .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography using programs like SHELXL is the gold standard for structural confirmation . Complementary techniques include:

- NMR : H and C NMR to verify tautomeric forms (e.g., keto-enol equilibrium in dihydropyridines) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

Q. What analytical methods are recommended for purity assessment?

- HPLC : Use reversed-phase C18 columns with UV detection (≥98% purity threshold) .

- TLC : For rapid screening of reaction progress (e.g., silica gel plates with fluorescent indicators).

- Elemental analysis : To validate empirical formulas, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected peak splitting) may arise from tautomerism. To address this:

Q. What strategies optimize the solubility of this compound in aqueous reaction media?

Solubility challenges are common due to the compound’s polar yet hydrophobic regions. Methods include:

- Trifluoroacetylation : Temporarily protect hydroxyl or amine groups with trifluoroacetic anhydride to enhance solubility in DMF or DMSO .

- pH adjustment : Utilize the compound’s acidic/basic moieties (e.g., carboxylate formation at high pH).

- Co-solvents : Employ water-miscible solvents like acetonitrile or ethanol in graded ratios .

Q. How can researchers design experiments to study the reactivity of the N-hydroxy group in catalytic or biological systems?

- Kinetic studies : Monitor hydroxyl group participation in redox reactions (e.g., with cytochrome P450 enzymes) using UV-Vis spectroscopy.

- Isotopic labeling : Use N or O isotopes to trace reaction pathways .

- Computational docking : Predict binding interactions with biological targets (e.g., metalloenzymes) using software like AutoDock .

Q. What methodologies address low yields in the synthesis of N-methylated analogs (e.g., N1-methyl derivatives)?

Low yields often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies:

- Selective protection : Use tert-butoxycarbonyl (BOC) groups to shield reactive sites before methylation .

- Phase-transfer catalysis : Improve alkylation efficiency in biphasic systems (e.g., NaOH/CHCl with tetrabutylammonium bromide) .

Methodological Notes

- Data contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulation of spectroscopic, crystallographic, and computational data) to resolve inconsistencies .

- Experimental design : Prioritize orthogonal validation (e.g., HPLC + NMR + elemental analysis) for novel derivatives to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.